Ethyl 2-chloro-6-methylnicotinate
Overview
Description
Ethyl 2-chloro-6-methylnicotinate is a chemical compound with the linear formula C9H10ClNO2 . It is used in various applications across different sectors .
Synthesis Analysis
The synthesis of this compound involves several steps, but the exact process is not detailed in the available resources .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 199.63 . It has a melting point of 65.0 to 69.0 °C and a boiling point of 107 °C at 1.5 mmHg . It is soluble in methanol .
Scientific Research Applications
Synthesis and Development of Pharmaceuticals
Development of P2Y12 Receptor Antagonists : Ethyl 2-chloro-6-methylnicotinate is a key intermediate in the synthesis of P2Y12 receptor antagonists like AZD1283. This process, involving the coupling of ethyl 6-chloro-5-cyano-2-methylnicotinate with other compounds, has been scaled up for preclinical and clinical studies (Andersen et al., 2013).
Efficient Manufacturing Routes : this compound has been produced in multi-kilogram batches, improving the overall yield and purity for pharmaceutical development. This has supported clinical development of P2Y12 antagonists (Bell et al., 2012).
Chemical Reactions and Compound Synthesis
Formation of Nicotinic Acids : The reaction of 3-chloro-2-halo-1-propenyl ketones with β-aminocrotonic acid ethyl ester results in the formation of ethyl esters of nicotinic acids, demonstrating the versatility of this compound in chemical synthesis (Gadzhili et al., 2005).
Hydroxy Lamine Derivatives : This compound has been used in the synthesis of hydroxy lamine derivatives, leading to new heterocyclic compounds with potential applications in various fields (Markova et al., 1970).
Annulation Reactions : this compound has been involved in phosphine-catalyzed [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).
Additional Applications
Molluscicidal Properties : Some derivatives of this compound have been synthesized with potential molluscicidal properties, indicating its use in pest control and agricultural applications (El-bayouki & Basyouni, 1988).
Naphthyridine Synthesis : It has also been used in the synthesis of naphthyridines, highlighting its role in the development of complex organic molecules (Ikekawa, 1958).
Supramolecular Assembly : this compound has been part of studies exploring the challenges in predicting hydrogen-bonded networks in transition-metal systems (Aakeröy & Beatty, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-chloro-6-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGVPAVDMEQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574651 | |
Record name | Ethyl 2-chloro-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39073-14-8 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-6-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39073-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloro-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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